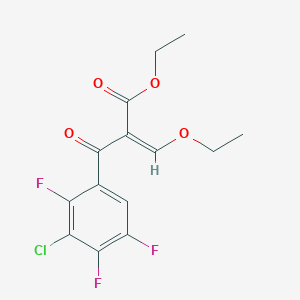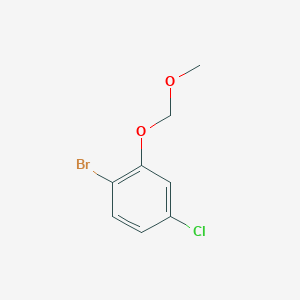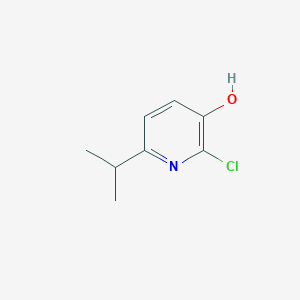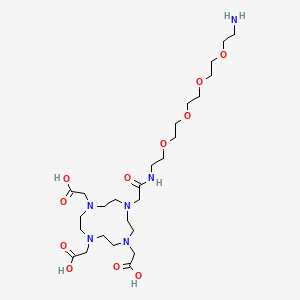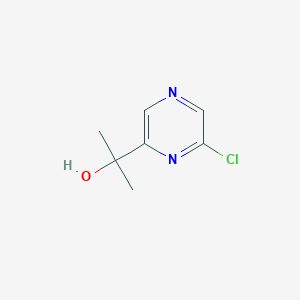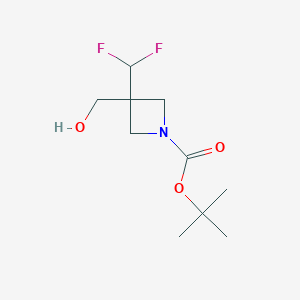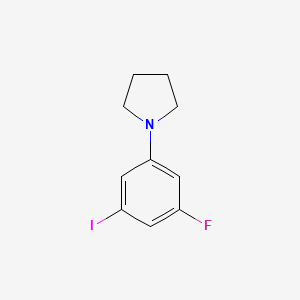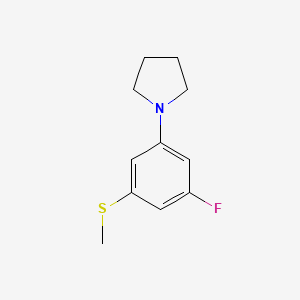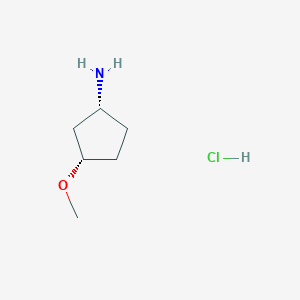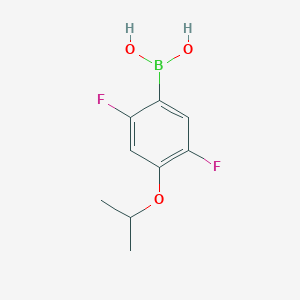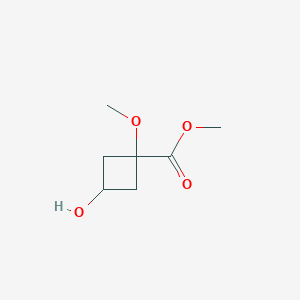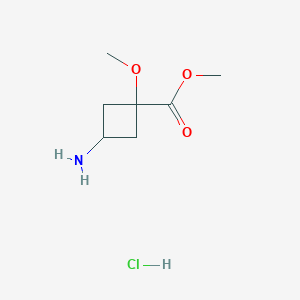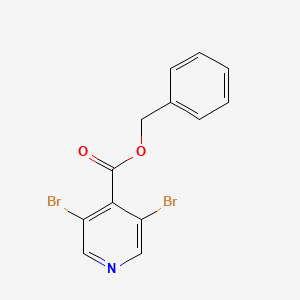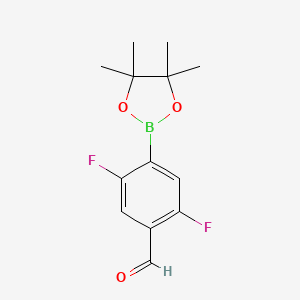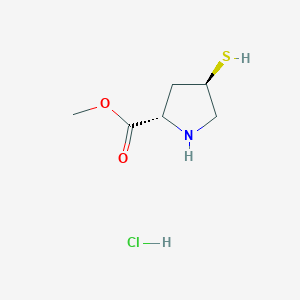
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride is a chiral compound featuring a pyrrolidine ring with a sulfanyl group at the fourth position and a carboxylate ester group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2S,4R)-4-hydroxyproline.
Protection and Activation: The hydroxyl group at the fourth position is protected, and the carboxyl group at the second position is activated.
Substitution Reaction: The protected hydroxyl group is then substituted with a sulfanyl group using reagents like thiols under basic conditions.
Esterification: The carboxyl group is esterified to form the methyl ester.
Deprotection and Purification: The protecting groups are removed, and the product is purified to obtain the final compound as a hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up: Using larger reactors and optimizing the concentration of reagents.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and control.
Purification Techniques: Employing advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
作用机制
The mechanism of action of Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring provides structural stability and enhances binding affinity to the target molecules.
相似化合物的比较
Similar Compounds
Methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a sulfanyl group.
Methyl (2S,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride: Similar structure but with a methyl group instead of a sulfanyl group.
Uniqueness
Methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The sulfanyl group can participate in unique chemical reactions and interactions with biological targets, making this compound valuable for specific applications in medicinal chemistry and organic synthesis.
属性
IUPAC Name |
methyl (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(10)3-7-5;/h4-5,7,10H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQUTPXKLXQNI-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
